4-(2,3-epoxypropoxy)-TEMPO

Catalog No.
S3315472
CAS No.
122413-85-8
M.F
C12H22NO3
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-epoxypropoxy)-TEMPO

CAS Number

122413-85-8

Product Name

4-(2,3-epoxypropoxy)-TEMPO

Molecular Formula

C12H22NO3

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C12H22NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10H,5-8H2,1-4H3

InChI Key

AYJPKWBJZNALTL-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)OCC2CO2)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OCC2CO2)C

4-(2,3-epoxypropoxy)-TEMPO, also known as 4-Glycidyloxy-TEMPO, is a functionalized nitroxide stable radical. It combines the paramagnetic and redox-active properties of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) core with a reactive epoxy (oxirane) ring. This dual-functionality makes it a key precursor for covalently attaching the TEMPO moiety onto various substrates, enabling applications in materials science, polymer chemistry, and energy storage. The epoxy group provides a specific chemical handle for grafting, distinguishing it from simpler analogs like 4-hydroxy-TEMPO.

Substituting 4-(2,3-epoxypropoxy)-TEMPO with simpler analogs such as 4-hydroxy-TEMPO (4-OH-TEMPO) or 4-amino-TEMPO is often unfeasible due to fundamental differences in reaction chemistry and process compatibility. The epoxy group undergoes direct ring-opening reactions with nucleophiles like hydroxyls, amines, or thiols, typically without requiring complex coupling agents or generating condensation byproducts. This enables a more streamlined, one-step grafting process compared to the multi-step activation and coupling often necessary for 4-OH-TEMPO. Furthermore, the resulting ether or amine linkage is chemically distinct from the ester or amide bonds formed with other derivatives, impacting the final material's hydrolytic stability and overall performance.

Precursor Suitability: Enables Post-Polymerization Modification for High-Capacity Catholytes

This compound is a validated precursor for creating polymer-bound TEMPO catholytes used in redox flow batteries. The epoxy group facilitates a post-polymerization grafting reaction onto polymer backbones. This method allows for the synthesis of high-performance materials, with one resulting TEMPO-functionalized polymer achieving a specific capacity of approximately 105 mAh/g, which is 94% of its theoretical maximum. This approach, which relies on the specific reactivity of the epoxy group, avoids the challenges of directly polymerizing TEMPO-containing monomers, offering a more controlled route to the final active material.

Evidence DimensionSpecific capacity of resulting polymer catholyte
Target Compound DataPolymer made from 4-(2,3-epoxypropoxy)-TEMPO precursor shows ~105 mAh/g capacity.
Comparator Or BaselineTheoretical maximum capacity (112 mAh/g).
Quantified DifferenceAchieves 94% of theoretical capacity.
ConditionsPost-polymerization modification of a polymer backbone, used as a catholyte in an organic radical battery.

This provides a proven, high-efficiency chemical pathway for manufacturing advanced energy storage materials for a growing industrial market.

Electrochemical Tuning: Higher Redox Potential than Amine-Substituted Analogs

The substituent at the 4-position of the TEMPO ring directly influences its redox potential, a critical parameter for battery voltage. The ether linkage in 4-(2,3-epoxypropoxy)-TEMPO results in a higher redox potential compared to amine-substituted analogs. For example, the calculated half-wave potential (E½) for 4-hydroxy-TEMPO (a close electronic model for the ether linkage) is 0.86 V vs Fc+/Fc. In contrast, 4-amino-TEMPO has a significantly lower calculated potential of 0.71 V vs Fc+/Fc. This difference of approximately 0.15 V allows for the design of higher-voltage organic radical batteries.

Evidence DimensionHalf-wave potential (E½) vs. Ferrocene/Ferrocenium (Fc+/Fc)
Target Compound Data~0.86 V (using 4-hydroxy-TEMPO as a computational proxy for the ether linkage)
Comparator Or Baseline4-amino-TEMPO (0.71 V)
Quantified Difference~0.15 V higher potential
ConditionsComputational (DFT) calculation in acetonitrile.

Selecting this compound over an amine-functionalized TEMPO enables the development of energy storage devices with higher cell voltage and energy density.

Process Efficiency: Enables Direct, Single-Step Covalent Immobilization on Surfaces

The epoxy group allows for efficient, one-step covalent attachment to nucleophilic surfaces, streamlining the production of functionalized materials. In a study modifying a cellulose-based surface, direct reaction with 4-(2,3-epoxypropoxy)-TEMPO yielded a high surface concentration of 0.82 TEMPO moieties per nm². This direct grafting process avoids the multiple synthesis and purification steps typically required when starting with non-epoxy precursors like 4-hydroxy-TEMPO, which would necessitate surface activation followed by a separate coupling reaction.

Evidence DimensionSurface Radical Concentration
Target Compound Data0.82 TEMPO/nm²
Comparator Or BaselineMulti-step synthesis routes required for non-epoxy precursors (e.g., 4-hydroxy-TEMPO).
Quantified DifferenceAchieves high grafting density in a single process step.
ConditionsGrafting onto a regenerated cellulose surface (QCM-D sensor).

This simplifies the manufacturing of TEMPO-functionalized surfaces, reducing process time, reagent cost, and potential for side reactions.

Development of High-Voltage Catholytes for Organic Radical Batteries

For research and development of non-aqueous or polymer-based redox flow batteries, the ether-linked TEMPO core provides a higher redox potential than amine-based analogs, contributing directly to higher overall cell voltage. Its utility as a precursor for polymer-based catholytes has been demonstrated, offering a reliable route to creating high-capacity energy storage materials.

Streamlined Synthesis of TEMPO-Functionalized Surfaces

When the goal is to create surfaces with high densities of immobilized TEMPO radicals, such as for paramagnetic materials or catalytic surfaces, this compound is the preferred choice. The epoxy functionality enables direct, one-step grafting onto materials with surface hydroxyl or amine groups (e.g., cellulose, silica, certain polymers), simplifying the manufacturing process compared to multi-step routes required for other TEMPO derivatives.

Post-Polymerization Modification for Functional Copolymers

This compound is ideal for projects requiring the precise placement of TEMPO labels onto a pre-existing polymer. The epoxy group's specific reactivity allows for controlled grafting onto a polymer backbone containing nucleophilic sites, a strategy that can offer better control over the final architecture than the direct polymerization of a TEMPO-containing monomer.

XLogP3

1.1

Dates

Last modified: 08-19-2023

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